Fmoc-DL-Orn(Boc)-OPfp
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Overview
Description
Fmoc-Orn(Boc)-OPfp: is a compound used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. It is a derivative of ornithine, an amino acid, and is protected by fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups. The compound is often used as a building block in the synthesis of peptides due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Orn(Boc)-OPfp involves multiple steps. Initially, L-ornithine is protected with a Boc group by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate . The Fmoc group is then introduced by reacting the Boc-protected ornithine with Fmoc-OSu (fluorenylmethyloxycarbonyl succinimide) in an organic solvent like acetonitrile .
Industrial Production Methods: Industrial production of Fmoc-Orn(Boc)-OPfp follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step .
Chemical Reactions Analysis
Types of Reactions: Fmoc-Orn(Boc)-OPfp undergoes several types of reactions, including:
Substitution Reactions: The Pfp ester group is highly reactive and can be substituted by nucleophiles such as amines, leading to the formation of peptide bonds.
Deprotection Reactions: The Fmoc and Boc groups can be removed under specific conditions.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used.
Boc Removal: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or methanol.
Major Products Formed:
Scientific Research Applications
Chemistry: Fmoc-Orn(Boc)-OPfp is widely used in the synthesis of peptides and proteins. It serves as a building block in the SPPS method, allowing for the sequential addition of amino acids to form complex peptides .
Biology: In biological research, Fmoc-Orn(Boc)-OPfp is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays .
Medicine: The compound is used in the development of peptide-based drugs. Peptides synthesized using Fmoc-Orn(Boc)-OPfp can be used as therapeutic agents for various diseases .
Industry: In the pharmaceutical industry, Fmoc-Orn(Boc)-OPfp is used in the large-scale synthesis of peptide drugs. It is also used in the production of diagnostic peptides and peptide-based materials .
Mechanism of Action
Mechanism: The primary mechanism of action of Fmoc-Orn(Boc)-OPfp involves the formation of peptide bonds through nucleophilic substitution reactions. The Pfp ester group is highly reactive and facilitates the coupling of amino acids to form peptides .
Molecular Targets and Pathways: The compound targets the amino groups of amino acids, leading to the formation of peptide bonds. This process is essential in the synthesis of peptides and proteins, which are crucial for various biological functions .
Comparison with Similar Compounds
Fmoc-Orn(Boc)-OH: Similar to Fmoc-Orn(Boc)-OPfp but lacks the Pfp ester group.
Fmoc-Lys(Boc)-OPfp: Another peptide synthesis building block with a similar structure but contains lysine instead of ornithine.
Fmoc-D-Orn(Boc)-OH: A stereoisomer of Fmoc-Orn(Boc)-OH with a different spatial arrangement of atoms.
Uniqueness: Fmoc-Orn(Boc)-OPfp is unique due to its combination of Fmoc, Boc, and Pfp groups, which provide stability and reactivity. This makes it highly suitable for use in SPPS and other peptide synthesis methods .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29F5N2O6/c1-31(2,3)44-29(40)37-14-8-13-21(28(39)43-27-25(35)23(33)22(32)24(34)26(27)36)38-30(41)42-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,37,40)(H,38,41) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MILLMXCUHPJKIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29F5N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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